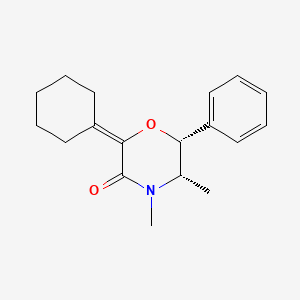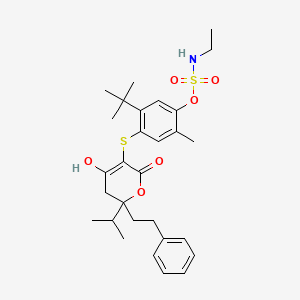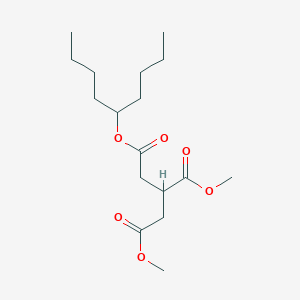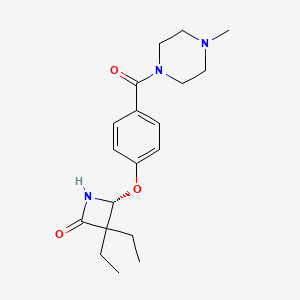![molecular formula C14H20N8O B14248156 5-(Diethylamino)-N-ethyl-2-[2-(5H-tetrazol-5-ylidene)hydrazinyl]benzamide CAS No. 403857-88-5](/img/structure/B14248156.png)
5-(Diethylamino)-N-ethyl-2-[2-(5H-tetrazol-5-ylidene)hydrazinyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Diethylamino)-N-ethyl-2-[2-(5H-tetrazol-5-ylidene)hydrazinyl]benzamide is a complex organic compound that features a benzamide core with various functional groups attached
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Diethylamino)-N-ethyl-2-[2-(5H-tetrazol-5-ylidene)hydrazinyl]benzamide typically involves multiple steps, starting with the preparation of the benzamide core.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity. This could include the use of high-throughput reactors and advanced purification techniques such as chromatography and crystallization .
Análisis De Reacciones Químicas
Types of Reactions
5-(Diethylamino)-N-ethyl-2-[2-(5H-tetrazol-5-ylidene)hydrazinyl]benzamide can undergo various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the diethylamino or ethyl groups, often using reagents like alkyl halides
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Alkyl halides, amines
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction could produce amines or alcohols .
Aplicaciones Científicas De Investigación
5-(Diethylamino)-N-ethyl-2-[2-(5H-tetrazol-5-ylidene)hydrazinyl]benzamide has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 5-(Diethylamino)-N-ethyl-2-[2-(5H-tetrazol-5-ylidene)hydrazinyl]benzamide involves its interaction with specific molecular targets. The compound can bind to various enzymes or receptors, modulating their activity and leading to specific biological effects. The exact pathways and targets depend on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
5-(1H-tetrazol-5-yl)isophthalic acid: Similar in structure but lacks the diethylamino and ethyl groups
(5Z)-5-(1,2-Dihydro-5H-tetrazol-5-ylidene)-8(5H)-quinolinone: Shares the tetrazole moiety but has a different core structure.
Uniqueness
5-(Diethylamino)-N-ethyl-2-[2-(5H-tetrazol-5-ylidene)hydrazinyl]benzamide is unique due to its combination of functional groups, which confer specific chemical reactivity and potential for diverse applications .
Propiedades
Número CAS |
403857-88-5 |
|---|---|
Fórmula molecular |
C14H20N8O |
Peso molecular |
316.36 g/mol |
Nombre IUPAC |
5-(diethylamino)-N-ethyl-2-(2H-tetrazol-5-yldiazenyl)benzamide |
InChI |
InChI=1S/C14H20N8O/c1-4-15-13(23)11-9-10(22(5-2)6-3)7-8-12(11)16-17-14-18-20-21-19-14/h7-9H,4-6H2,1-3H3,(H,15,23)(H,18,19,20,21) |
Clave InChI |
ZOOZUKROUUBCOH-UHFFFAOYSA-N |
SMILES canónico |
CCNC(=O)C1=C(C=CC(=C1)N(CC)CC)N=NC2=NNN=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



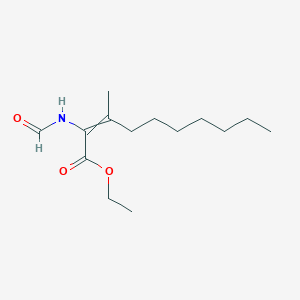
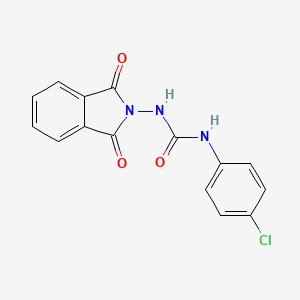


![Benzamide, 4-chloro-N-(4-methylphenyl)-N-[(4-methylphenyl)sulfonyl]-](/img/structure/B14248093.png)

![3-[(2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy]benzene-1,2-dicarbonitrile](/img/structure/B14248109.png)
![ethyl 2-[(E)-pyrrolidin-1-yldiazenyl]-1H-indole-3-carboxylate](/img/structure/B14248110.png)
